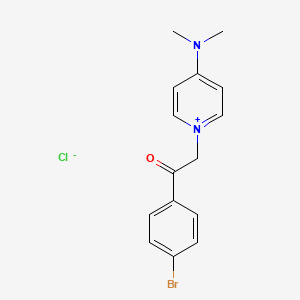

1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts can be synthesized through various routes . The specific synthesis process for “1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of a pyridinium salt depends on its specific constituents . Without more specific information, it’s difficult to provide a detailed analysis of the molecular structure of “this compound”.Chemical Reactions Analysis

Pyridinium salts are known for their reactivity . They are important in the formation of pyridinium ionic liquids and pyridinium ylides .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts can vary greatly depending on their specific structure .Scientific Research Applications

Catalysis and Organic Synthesis

One application of related dimethylaminopyridine derivatives is in catalysis, where they have been used as recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has demonstrated efficacy in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, facilitating transient intermediates for acylation product release and catalyst regeneration (Liu, Ma, Liu, & Wang, 2014). This highlights the potential utility of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride in similar catalytic processes due to its structural similarities.

Electrochemical Studies and Material Science

Another dimension of research involves the electrochemical behavior of pyridinium ionic liquids, including derivatives like 1-butyl-4-(dimethylamino)pyridinium chloride. These compounds have been examined for their degradation efficiency, suggesting their significance in environmental and material sciences. The study by Pieczyńska et al. (2015) on the electrochemical oxidation of imidazolium and pyridinium ionic liquids provides insights into the degradation mechanisms and ecotoxicity evaluation, which could be relevant for assessing the environmental impact of similar compounds (Pieczyńska et al., 2015).

Synthesis and Reactivity in Organic Chemistry

Additionally, the reactivity of 4-dimethylaminopyridine (DMAP) with 2-bromoacetophenone(s) leading to the generation of pyridinium ylides underscores the compound's utility in synthesizing new chemical entities. Such reactivity patterns suggest that this compound could play a role in the synthesis of novel organic compounds, offering pathways for creating complex molecules with potential applications in drug discovery and materials science (Sarkunam & Nallu, 2005).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(4-bromophenyl)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanone;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN2O.ClH/c1-17(2)14-7-9-18(10-8-14)11-15(19)12-3-5-13(16)6-4-12;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWUQPJXELCFOL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)

![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)

![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)

![4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol](/img/structure/B2397419.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2397420.png)